Bis(omega-piperidinylacetyl)dibenzofuran
Description
Bis(omega-piperidinylacetyl)dibenzofuran is a synthetic dibenzofuran derivative featuring two piperidinylacetyl substituents. The dibenzofuran core consists of two benzene rings fused to a central furan ring, providing a planar aromatic system with delocalized π-electrons. Dibenzofuran derivatives are widely studied for applications ranging from immunosuppression () to optoelectronics (), making this compound a candidate for interdisciplinary research.
Properties
CAS No. |
36115-07-8 |
|---|---|
Molecular Formula |
C26H32Cl2N2O3 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-[8-(2-piperidin-1-ylacetyl)dibenzofuran-2-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C26H30N2O3.2ClH/c29-23(17-27-11-3-1-4-12-27)19-7-9-25-21(15-19)22-16-20(8-10-26(22)31-25)24(30)18-28-13-5-2-6-14-28;;/h7-10,15-16H,1-6,11-14,17-18H2;2*1H |
InChI Key |
XTFLTTJMRFHSOK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)CN5CCCCC5.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C(=O)CN5CCCCC5.Cl.Cl |
Synonyms |
is(omega-piperidinylacetyl)dibenzofuran MA 56 MA-56 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Electronic Properties
Environmental and Metabolic Behavior
- Biodegradation : Pseudomonas sp. strain HH69 metabolizes dibenzofuran via salicylic acid pathways (). Piperidinylacetyl substituents may hinder microbial degradation due to steric bulk, increasing environmental persistence.
- Thermal Degradation: Combustion of dibenzofuran derivatives can produce toxic polychlorinated analogs ().
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